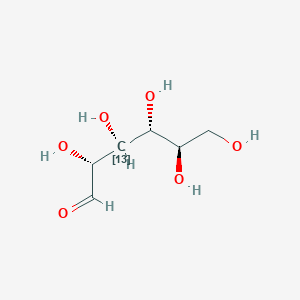

D-Glucose (3-13C)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Glucose (3-13C) is a simple sugar present in plants. It’s a monosaccharide that may exist in open chain or cyclic conformation if in solution . It plays a significant role in photosynthesis and is an energy source required for cellular respiration .

Synthesis Analysis

D-Glucose (3-13C) is synthesized by the process of gluconeogenesis in the liver and kidney . It’s also used as a tracer to understand the dynamics of glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .Molecular Structure Analysis

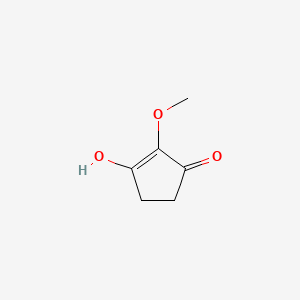

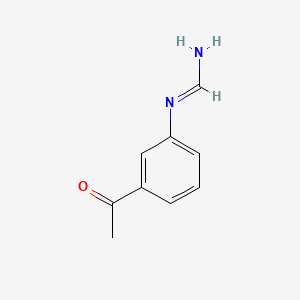

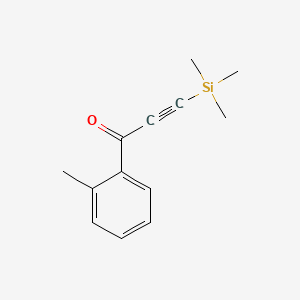

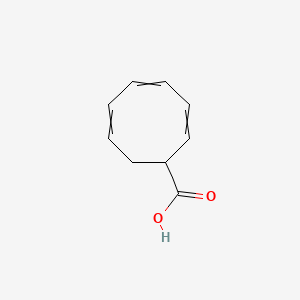

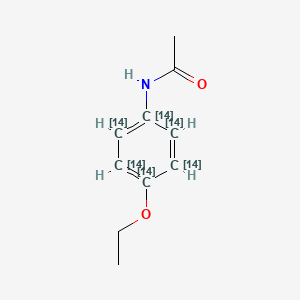

D-Glucose (3-13C) has a molecular formula of C6H12O6 . It exists in a cyclic form, containing six carbon atoms . The InChI representation of its structure isInChI=1S/C6H12O6/c7-1-3 (9)5 (11)6 (12)4 (10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i5+1 . Chemical Reactions Analysis

D-Glucose (3-13C) is involved in various metabolic pathways. It’s used in 13C metabolic flux analysis (13C-MFA), a technique for quantifying intracellular fluxes . This technique has enabled real-time in vivo investigations of metabolism central to various diseases .Physical And Chemical Properties Analysis

D-Glucose (3-13C) has a molecular weight of 181.15 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 . Its exact mass and monoisotopic mass are 181.06674293 g/mol .Scientific Research Applications

Brain Metabolism Studies : D-Glucose (3-13C) has been used in cerebral metabolism studies. Localized 13C NMR spectroscopy during intravenous infusion of enriched [1‐13C]glucose in humans showed label incorporation into various brain metabolites, indicating its utility in studying brain glucose metabolism (Gruetter et al., 1994).

MRI Imaging of Glucose Metabolism : In studies involving 2-Deoxy-D-glucose (a glucose analog), 13C-labeled forms have been used to enhance MRI imaging of glucose metabolism, despite the low sensitivity of nuclear magnetic resonance for detecting these molecules (Nasrallah et al., 2013).

Real-Time Metabolic Analysis : Hyperpolarized 13C MRS has been used to observe dynamic 13C-labeling of metabolites from 13C-glucose in real time in the mouse brain, providing insights into glucose metabolism in vivo (Mishkovsky et al., 2017).

Metabolic Studies in Microorganisms : D-Glucose (3-13C) has been used in metabolic studies in microorganisms, such as Neurospora crassa, to investigate glucose metabolism pathways (Greenfield et al., 1988).

Tracing Glucose Metabolism in Humans : A gas chromatograph isotope ratio mass spectrometer has been used to trace 13C labeled glucose at very low levels of enrichment in humans, enhancing the study of glucose metabolism (Tissot et al., 1990).

Investigating Metabolic Fluxes in Human Erythrocytes : [2-13C]D-glucose was used in carbon-13 NMR spectroscopy to investigate metabolic fluxes through major pathways of glucose metabolism in human erythrocytes (Schrader et al., 1993).

Mechanism of Action

Safety and Hazards

Future Directions

Hyperpolarized 13C MRI, which uses D-Glucose (3-13C), is an emerging molecular imaging technique. It’s actively undergoing clinical translation at multiple institutions. The future directions of this technology aim to advance the basic understanding of metabolism, improve disease diagnosis, and accelerate treatment assessment .

properties

IUPAC Name |

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-SBSGZRAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([13C@H]([C@H](C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,3-dihydroxy-3-methylbutyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B566582.png)